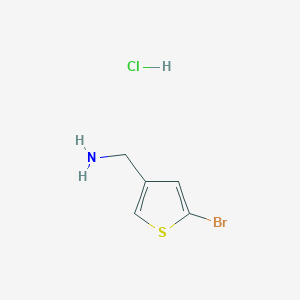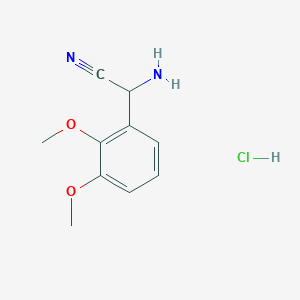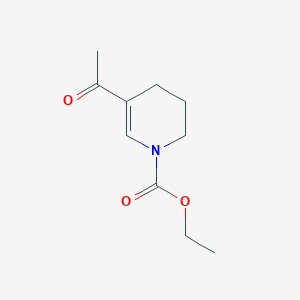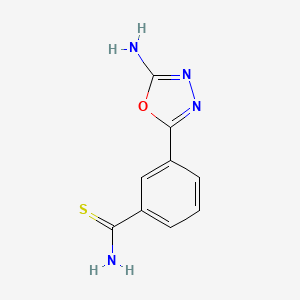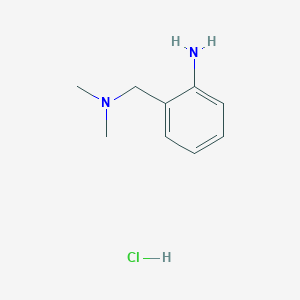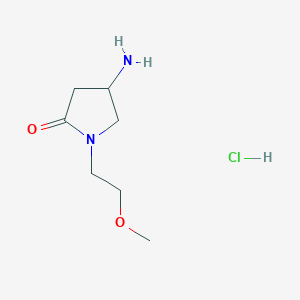![molecular formula C12H16N2O2 B1519594 2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid CAS No. 1094661-79-6](/img/structure/B1519594.png)
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid
Übersicht
Beschreibung
“2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid” is an organic compound . It is a derivative of pyridine with a carboxylic acid substituent .
Molecular Structure Analysis
The molecular structure of “2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid” consists of a pyridine ring with a carboxylic acid substituent and a cyclopentyl(methyl)amino group .
Wissenschaftliche Forschungsanwendungen
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Method : The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
- Field : Medicinal Chemistry
- Application : Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of pharmacological properties . They have been studied as analgesic and sedative agents . They can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
- Method : The methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results : The results or outcomes obtained also vary depending on the specific biological activity being studied .
-
Direct Amidation Reaction
- Field : Organic Chemistry
- Application : Cyclopentyl methyl ether, a solvent with a very good safety profile suitable for use over a wide temperature range, was found to be an excellent replacement for the previously used solvent acetonitrile in direct amidation reactions .
- Method : The method involves using cyclopentyl methyl ether as a solvent in direct amidation reactions .
- Results : The results showed that cyclopentyl methyl ether is an excellent replacement for acetonitrile in direct amidation reactions .
-
Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application : Pyridine-2-carboxylic acid has been used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds have been found to have various biological properties .
- Method : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results : The reaction proceeded through the carbocation intermediate .
-
Synthesis of Biologically Active Quinoline and its Analogues
- Field : Medicinal Chemistry
- Application : Quinoline and its analogues have been synthesized for their biological and pharmaceutical activities . 2-methylquinoline and its derivatives have shown substantial biological activities .
- Method : There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .
- Results : The results vary depending on the specific biological activity being studied .
-
Anti-inflammatory Activities of Pyrimidines
- Field : Medicinal Chemistry
- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : The methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results : The results or outcomes obtained also vary depending on the specific biological activity being studied .
-
Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application : Pyridine-2-carboxylic acid has been used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds have been found to have various biological properties .
- Method : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results : The reaction proceeded through the carbocation intermediate .
-
Anti-inflammatory Activities of Pyrimidines
- Field : Medicinal Chemistry
- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : The methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results : The results or outcomes obtained also vary depending on the specific biological activity being studied .
Eigenschaften
IUPAC Name |
2-[cyclopentyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14(10-4-2-3-5-10)11-8-9(12(15)16)6-7-13-11/h6-8,10H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJIJBHDNQFRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
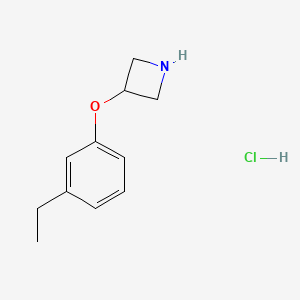
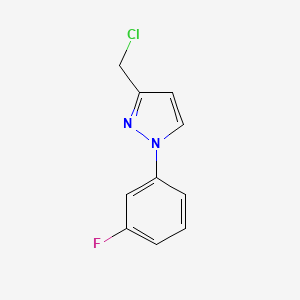
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)
![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)
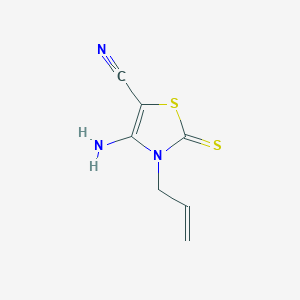
![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)
![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)
